4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procure the definitive 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS 2098022-49-0) as a pre-weighed, analytically verified HCl salt for parallel synthesis. Unlike regioisomeric or free-base analogs, this exact spatial vector and hydrogen-bond donor capacity of the 4-CHF2 group are critical for target binding in kinase and SDHI programs. Avoid re-validation of biological and PK parameters by securing the authenticated 98% pure isomer.

Molecular Formula C8H12ClF2N3
Molecular Weight 223.65 g/mol
CAS No. 2098022-49-0
Cat. No. B1492310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
CAS2098022-49-0
Molecular FormulaC8H12ClF2N3
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C=N2)C(F)F.Cl
InChIInChI=1S/C8H11F2N3.ClH/c9-8(10)6-3-12-13(5-6)7-1-2-11-4-7;/h3,5,7-8,11H,1-2,4H2;1H
InChIKeyGWXMPOROJJBFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride (CAS 2098022-49-0): A Structurally Distinct Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS 2098022-49-0) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with a difluoromethyl (-CHF2) group and at the 1-position with a pyrrolidin-3-yl moiety, isolated as a hydrochloride salt. It has a molecular weight of 223.65 g/mol and a molecular formula of C8H12ClF2N3 . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, leveraging the unique electronic and steric properties of the difluoromethyl group, which acts as a lipophilic hydrogen-bond donor. Its structural framework is of particular interest in programs targeting kinase inhibition and succinate dehydrogenase (SDHI) antifungal activity, where the spatial orientation of the pyrrolidine nitrogen and the metabolic stability conferred by the 4-CHF2 group constitute critical design parameters [1].

Procurement Risk in 4-CHF2 Pyrazole Building Blocks: Why 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride Cannot Be Casually Replaced


The selection of a specific 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole isomer is non-trivial because closely related regioisomers and substitutional analogs present fundamentally different spatial vectors, hydrogen-bonding patterns, and metabolic liabilities that directly alter structure-activity relationships (SAR) in lead optimization. For instance, shifting the difluoromethyl group from the 4- to the 3-position of the pyrazole ring, or moving the pyrrolidine attachment to a methylene-bridged arrangement, changes the electron density distribution of the heterocycle and the vector of the basic nitrogen, which critically affects target binding and pharmacokinetics [1]. Furthermore, the hydrochloride salt form is essential for reproducible dissolution and accurate stoichiometric calculations in parallel synthesis chemistry, a parameter that free-base or alternative salt forms do not guarantee. Simply substituting a 4-CF3 or 4-Cl analog for the 4-CHF2 group disregards the distinct hydrogen-bond-donor capacity of the CHF2 moiety, which has been shown to improve metabolic stability and binding potency in kinase inhibitor and SDHI fungicide programs [2]. These structurally-related but chemically differentiated compounds cannot be used interchangeably without re-validating all downstream biological and PK parameters.

Quantitative Evidence & Differentiation Guide for 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride vs. Closest Analogs


Regioisomeric Purity Drives Target Engagement: 4-CHF2 Substitution vs. 3-CHF2 and 5-CHF2 Analogs in Kinase Binding

The compound's 4-CHF2 substitution has been associated with potent kinase inhibition, with structurally related 4-difluoromethyl pyrazole derivatives used as Aurora-A and p38 MAP kinase inhibitor scaffolds. In particular, pyrazole-based inhibitors demonstrate significant selectivity for kinases such as Aurora-A (IC50 = 12 nM) and JNK3 (IC50 = 227 nM) when the pyrrolidinyl-pyrazole orientation is maintained [1]. These values provide a class-level activity range for pyrrolidinyl-pyrazole kinase inhibitors. While the specific compound (CAS 2098022-49-0) is a building block for synthesizing these final inhibitors, its 4-CHF2 regioisomeric arrangement is essential for achieving this potency, as 3-CHF2 or 5-CHF2 analogs would alter the hydrogen bonding network within the kinase hinge region, potentially reducing binding affinity by 10-100 fold [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Salt-Form Impact on Solubility and Process Chemistry: Hydrochloride vs. Free Base Physical Properties

The hydrochloride salt (CAS 2098022-49-0, MW 223.65 g/mol) offers significantly improved aqueous solubility compared to the free base form (CAS 1782867-28-0, MW 187.19 g/mol) . This differential impacts its utility in polar reaction conditions, automated library synthesis, and biochemical assays. While exact solubility data for this specific compound are not publicly available, general salt-formation principles indicate an expected increase in aqueous solubility of at least 10- to 100-fold for the hydrochloride salt over the corresponding free base, a critical factor for achieving homogeneous reaction conditions in parallel synthesis workflows [1].

Process Chemistry Solubility Salt Selection

Molecular Weight and Physicochemical Profile Differentiate from Related Building Blocks for Pharmacokinetic Design

The compound's molecular weight (223.65 g/mol for the hydrochloride salt) and its calculated logP (AlogP ~1.29) place it in a favorable chemical space for fragment-based or lead-like programs, offering a lower molecular weight starting point compared to many pre-formed biaryl or aminopyrimidine-pyrazole building blocks which often exceed 350-400 g/mol . This is significant because the addition of the difluoromethyl group (ΔMW +34 amu compared to a CH3 analog) provides a substantial enhancement in metabolic stability while maintaining a low molecular weight, a balance not achievable with larger perfluoroalkyl counterparts (e.g., -CF3, -C2F5) [1].

Drug Design Physicochemical Properties Lead Optimization

SDHI Fungicide Pharmacophore Validation: The 4-Difluoromethyl Pyrazole Moiety as a Privileged Antifungal Scaffold

The 4-(difluoromethyl)pyrazole motif is a validated pharmacophore in the design of succinate dehydrogenase inhibitors (SDHIs), a critical class of agricultural fungicides. Commercial SDHI products such as benzovindiflupyr and isopyrazam, which contain this pharmacophore, have demonstrated broad-spectrum antifungal activity against pathogens like Botrytis cinerea and Alternaria solani [1]. Furthermore, studies on novel difluoromethyl pyrazole amide derivatives have reported antifungal activities with EC50 values in the single-digit μg/mL range, underscoring the importance of the 4-CHF2 pyrazole intermediate for generating structurally diverse SDHI libraries [2].

Agrochemistry SDHI Fungicides Antifungal Activity

High-Value Research and Industrial Application Scenarios for 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride Based on Quantitative Differentiation


Scaffold-Hopping in Kinase Inhibitor Programs: Regiospecific 4-CHF2 Pyrazole Synthesis

Kinase inhibitor discovery teams exploring novel hinge-binding motifs can use 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride to replace traditional adenine-mimetic scaffolds. The 4-CHF2 group acts as a metabolically stable lipophilic hydrogen-bond donor, while the pyrrolidine nitrogen provides a vector for side-chain elaboration. This compound enables the parallel synthesis of focused libraries to interrogate Aurora-A, JNK3, or p38α kinase targets with improved selectivity profiles compared to native adenosine analogs [1].

Agrochemical Lead Optimization: Generation of Novel SDHI Fungicide Candidates

Agrochemical R&D groups targeting resistance-breaking succinate dehydrogenase inhibitors can use this building block as a core for generating amide or ketonitrile derivatives. The 4-difluoromethyl pyrazole unit is a proven pharmacophore in seven commercial SDHI fungicides, and the pyrrolidine handle allows for rapid diversification into unexplored chemical space. This strategy directly addresses the need for new chemotypes capable of overcoming cross-resistance to existing SDHI agents like boscalid or fluxapyroxad [2].

Fragment-Based Drug Discovery (FBDD) – Favorable Lead-Like Starting Point

With an AlogP of ~1.29 and molecular weight of 223.65 g/mol (HCl salt), this compound is an ideal starting fragment for hit-to-lead optimization. Its low molecular complexity and fluorinated pyrazole core provide a unique 3D vector for fragment growing, offering clear superiority over heavier, pre-formed lead-like compounds in terms of ligand efficiency optimization. Scientists can apply structure-based design techniques (X-ray crystallography, SPR) to rapidly evolve this fragment into lead candidates with balanced potency and ADME properties [3].

Parallel Medicinal Chemistry: Streamlined Library Synthesis via Pre-Formed Hydrochloride Salt

The availability of the compound as a pre-weighed, analytically characterized hydrochloride salt eliminates the need for time-consuming salt screening and reproducibility testing in automated synthesis workflows. This allows medicinal chemists to directly use the material in sequential amide coupling, reductive amination, or urea formation reactions, accelerating lead optimization cycles by 30-50% compared to protocols requiring in-situ salt formation or free-basing of less-defined starting materials [4].

Quote Request

Request a Quote for 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.